N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
Description
N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a sulfonamide-containing 1,3-oxazole derivative characterized by:
- Core structure: A 1,3-oxazole ring substituted at the 2-position with a benzenesulfonamide group.
- 5-[(4-Methoxyphenyl)amino] group on the oxazole (position 5), introducing hydrogen-bonding capabilities and aromatic interactions. N-Benzyl-N-methyl sulfonamide moiety, contributing to lipophilicity and steric bulk, which may influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-29(17-18-6-4-3-5-7-18)34(30,31)22-14-8-19(9-15-22)24-28-23(16-26)25(33-24)27-20-10-12-21(32-2)13-11-20/h3-15,27H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEJXEWECNUSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can be achieved through a multi-step process involving various reagents and reaction conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction typically involves stirring the reactants without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of solvent-free reactions, fusion methods, or other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications, including:
Industry: It can be used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Comparative Insights
The 5-[(4-methoxyphenyl)amino] group provides dual hydrogen-bonding capacity (NH and OMe), which is absent in aliphatic amine variants (e.g., ID: D434-0973), likely improving target specificity .
Compounds with bulky sulfonamide substituents (e.g., ) exhibit steric hindrance that may limit binding to shallow enzymatic pockets compared to the target compound .
Synthetic and Analytical Considerations :
- Synthesis routes for 1,3-oxazole derivatives commonly employ H NMR and MS (ES+) for structural validation (), ensuring consistency in characterization .
- Crystallographic refinement tools (e.g., SHELXL, ) are critical for resolving structural nuances, such as the orientation of the 4-methoxyphenyl group .
Biological Activity
N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and efficacy based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzene sulfonamide moiety, an oxazole ring, and a cyano group. Its molecular formula is , which contributes to its unique pharmacological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that derivatives of sulfonamides can inhibit various cancer cell lines. For instance, compounds similar to N-benzyl sulfonamides have demonstrated significant cytotoxicity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values in the micromolar range .
- Induction of Apoptosis :
-
Targeting Specific Pathways :
- The presence of the oxazole ring may enhance interaction with specific molecular targets involved in tumor growth and survival, although detailed mechanistic studies are still required to elucidate these pathways further.
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-benzyl sulfonamide | U-937 (leukemia) | 10 | Cytotoxicity via apoptosis |
| N-benzyl sulfonamide | SK-MEL-1 (melanoma) | 15 | Induction of apoptosis |
| Similar oxazole derivative | MCF-7 (breast) | 12 | Inhibition of proliferation |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of various benzene sulfonamide derivatives, N-benzyl sulfonamide exhibited significant growth inhibition against U-937 and SK-MEL-1 cell lines. The results indicated that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound activates apoptotic pathways through caspase activation in MCF-7 cells. This suggests that N-benzyl sulfonamide could potentially be used in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.
Q & A
Q. What synthetic strategies are employed for constructing the oxazole core in this compound, and how are reaction conditions optimized?
The oxazole ring is typically synthesized via cyclization reactions. For example, 2-aryl-4-benzyl-1,3-oxazol-5(4H)-one intermediates are generated by N-acylation of amino acids (e.g., phenylalanine) followed by intramolecular cyclization using catalysts like AlCl₃ or H₂SO₄. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst loading are optimized to maximize yield and minimize side products .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- Elemental analysis to confirm molecular formula.
- FT-IR for identifying functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons, methyl groups, and oxazole ring signals.
- Mass spectrometry (ESI-TOF) for molecular ion validation. Discrepancies in spectral data (e.g., unexpected splitting in NMR) require iterative refinement of synthetic protocols .
Q. How is cytotoxicity assessed in preliminary biological screening?
The compound’s cytotoxicity is often evaluated using Daphnia magna assays due to their cost-effectiveness and reproducibility. Protocols involve exposing organisms to serial dilutions (1–100 µM) and measuring lethality at 24–48 hours. LC₅₀ values are calculated using probit analysis, with controls to account for solvent effects .
Advanced Research Questions
Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) validated?
SAR studies focus on substituent effects:
- 4-Methoxyphenyl group : Electron-donating groups (e.g., -OCH₃) improve membrane permeability.
- Cyanogroup at position 4 : Enhances electrophilicity, potentially interacting with cysteine residues in target enzymes.
- N-Benzyl-N-methyl sulfonamide : Modulates solubility and binding affinity. Validated via comparative assays (e.g., enzyme inhibition IC₅₀ shifts) and molecular docking .
Q. How can molecular docking be optimized to predict binding modes with therapeutic targets?
Using AutoDock Vina , researchers:
- Prepare the ligand by minimizing energy (MMFF94 force field).
- Define a grid box around the target’s active site (e.g., kinase ATP-binding pocket).
- Run simulations with exhaustiveness=20 to ensure conformational sampling. Post-docking analysis (e.g., PyMOL visualization) identifies key interactions (H-bonds with sulfonamide, π-π stacking with oxazole) .
Q. How are contradictions in biological data resolved (e.g., cytotoxicity vs. enzyme inhibition)?
Discrepancies arise from assay-specific variables (e.g., cell line vs. in vitro enzyme models). Mitigation strategies include:
- Dose-response normalization to account for potency differences.
- Off-target profiling (e.g., kinase panel screening) to identify confounding interactions.
- Metabolic stability assays (e.g., microsomal incubation) to rule out pharmacokinetic artifacts .
Q. What challenges arise in X-ray crystallography for resolving this compound’s structure?
Challenges include:
- Crystal twinning : Addressed using SHELXL’s TWIN/BASF commands for refinement .
- Disorder in flexible groups (e.g., benzyl substituents): Mitigated by cryocooling (100 K) and anisotropic displacement parameter (ADP) modeling.
- Weak diffraction : Optimized via iterative crystal growth (vapor diffusion) and synchrotron radiation .
Methodological Notes
- Synthesis Optimization : POCl₃-mediated cyclodehydration at 0°C improves oxazole ring formation yields by 15–20% compared to room-temperature reactions .
- Data Analysis : Use Shapiro-Wilk tests to confirm normality in biological replicates before applying ANOVA/Tukey post-hoc tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
